
Beta-Zearalenol-d4 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Zearalenol-d4 (Major) is a stable isotope-labeled compound, specifically a deuterium-labeled derivative of Beta-Zearalenol. It is a mycotoxin produced by Fusarium species, which are fungi commonly found in crops. This compound is used as a reference material in various scientific studies, particularly in the fields of food safety, environmental testing, and mycotoxin research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Zearalenol-d4 (Major) involves the incorporation of deuterium atoms into the Beta-Zearalenol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Beta-Zearalenol-d4 (Major) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process is designed to ensure high purity and consistency of the final product, which is essential for its use as a reference material in scientific research .
Análisis De Reacciones Químicas
Types of Reactions
Beta-Zearalenol-d4 (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Beta-Zearalenol-d4 can lead to the formation of Beta-Zearalenone-d4, while reduction can yield various deuterated alcohols .
Aplicaciones Científicas De Investigación
Beta-Zearalenol-d4 (Major) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Beta-Zearalenol in various samples.
Biology: Employed in studies investigating the metabolism and toxicokinetics of mycotoxins in biological systems.
Medicine: Used in research on the effects of mycotoxins on human and animal health, particularly in relation to endocrine disruption and reproductive toxicity.
Industry: Applied in food safety testing to detect and quantify mycotoxin contamination in food and feed products
Mecanismo De Acción
Beta-Zearalenol-d4 (Major) exerts its effects primarily through its interaction with estrogen receptors. As a xenoestrogen, it mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive pathways. This can lead to various biological effects, including reproductive disorders and potential carcinogenicity. The molecular targets and pathways involved include the estrogen receptor signaling pathway and related downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Zearalenol: Another metabolite of Zearalenone, with similar estrogenic activity.
Zearalenone: The parent compound from which Beta-Zearalenol is derived, also a mycotoxin with estrogenic effects.
Zearalanone: A reduced form of Zearalenone, with similar biological activity.
Uniqueness
Beta-Zearalenol-d4 (Major) is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard in analytical studies. The deuterium labeling allows for precise quantification and tracking in various analytical techniques, providing a reliable tool for scientific research .
Propiedades
Fórmula molecular |
C18H24O5 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(4S,8S,12E)-7,7,9,9-tetradeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14-/m0/s1/i8D2,9D2 |
Clave InChI |
FPQFYIAXQDXNOR-ASPIKICLSA-N |
SMILES isomérico |
[2H]C1(CC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCC([C@H]1O)([2H])[2H])C)[2H] |
SMILES canónico |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


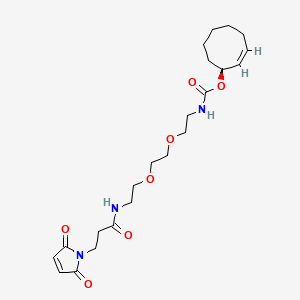
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)

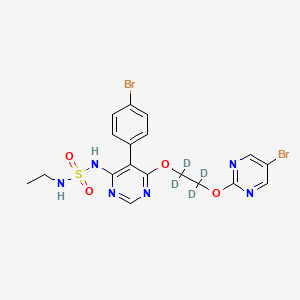
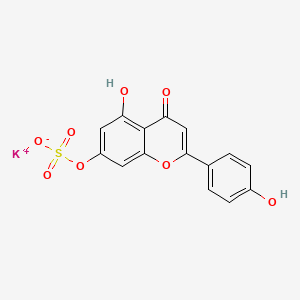


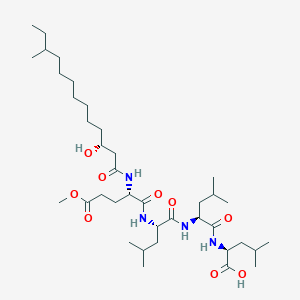

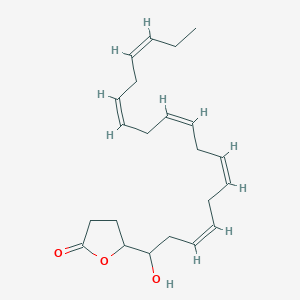
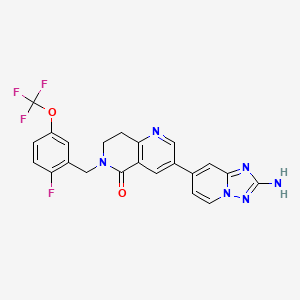


![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
